4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole
Description
This compound features a hybrid heterocyclic structure comprising a thieno[3,2-c]pyridine core substituted with a sulfonyl group at the 5-position, linked to a 4-phenyl-2-methyloxazole moiety.
Properties
IUPAC Name |
4-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-19-15(10-23-11)12-2-4-14(5-3-12)25(21,22)20-7-6-16-13(9-20)8-17(18)24-16/h2-5,8,10H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYWNOSJIRPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the sulfonyl group and the oxazole ring. Key reagents often include chlorinating agents, sulfonyl chlorides, and oxazole precursors. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, incorporating continuous flow reactors and automated systems to enhance efficiency and consistency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be crucial in an industrial setting to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thienopyridine ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds containing the thieno[3,2-c]pyridine scaffold exhibit promising anticancer properties. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The sulfonamide group in the compound may enhance its antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities, making this compound a candidate for further investigation in the development of new antibiotics .
- Neurological Disorders : There is emerging evidence that thieno[3,2-c]pyridine derivatives may have neuroprotective effects. Studies are exploring their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .
Material Science Applications
- Organic Electronics : The unique electronic properties of 4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole make it a suitable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can be exploited to improve the efficiency of these devices .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research is ongoing to explore the use of this compound in developing high-performance materials for various industrial applications .
Agricultural Chemistry Applications
- Pesticide Development : The thieno[3,2-c]pyridine framework has been associated with herbicidal activity. Research is being conducted to evaluate the efficacy of this compound as a potential herbicide or pesticide that could provide environmentally friendly alternatives to conventional agrochemicals .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of thieno[3,2-c]pyridine derivatives on various cancer cell lines. The results indicated that certain modifications to the structure of these compounds significantly enhanced their cytotoxic effects against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers synthesized several derivatives of the compound and tested them against common bacterial strains. The findings revealed that some derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fusion of thienopyridine, sulfonyl, and oxazole motifs. Below is a comparative analysis with analogs from the literature, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues with Sulfonyl Linkages
- 5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 478045-81-7): Structure: Features a sulfonyl-linked pyrrolidine-oxadiazole system with a trifluoromethylphenyl group. Synthesis: Prepared via sulfonylation of pyrrolidine intermediates followed by cyclization . Properties: Enhanced metabolic stability due to the trifluoromethyl group, with demonstrated kinase inhibition in preliminary assays .
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8):
- Structure : Sulfanyl-methylpyrazole with multiple chloro-substituents.
- Properties : High lipophilicity (LogP >4) due to aromatic chlorination, limiting aqueous solubility .
- Comparison : While both compounds utilize sulfur-based linkages, the target compound’s sulfonyl group offers stronger hydrogen-bonding capacity than the sulfanyl group in this analog.
Heterocyclic Systems with Thienopyridine Cores
- 2-(4-Chlorophenyl)-5-[4-(azetidin-3-yloxy)-3-methoxyphenyl]-[1,3]thiazolo[5,4-c]pyridin-4-one :
- Structure : Combines thiazolopyridine with azetidine and methoxyphenyl groups.
- Bioactivity : Shows moderate inhibition of cytochrome P450 enzymes due to the azetidine oxygen’s nucleophilicity .
- Comparison : The target compound’s oxazole ring may confer greater metabolic stability compared to the azetidine-ether moiety in this analog.
Oxazole-Containing Derivatives
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d):
- Synthesis : Synthesized via HOBt/EDC-mediated coupling, yielding an 84% crystalline product .
- Properties : Exhibits antibacterial activity (MIC = 8 µg/mL against S. aureus), attributed to the thiadiazine-amide motif .
- Comparison : The target compound’s sulfonyl-phenyloxazole system may offer broader target selectivity than this amide-linked thiadiazine.
Biological Activity
The compound 4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole , identified by its CAS number 2097917-45-6 , is a sulfonamide derivative featuring a thieno[3,2-c]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to synthesize available research findings on its biological activity and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.9 g/mol . The structure is characterized by the presence of a thieno[3,2-c]pyridine ring and a sulfonamide group, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer and anti-inflammatory properties. Below are key findings from various studies:
Anticancer Activity
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Inhibition of Cancer Cell Proliferation : Preliminary studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thieno[3,2-c]pyridine scaffold have shown promising results in inhibiting cancer cell proliferation in vitro.
These values suggest that the compound may act as a potent anticancer agent by targeting specific pathways involved in cell cycle regulation and apoptosis .
Cell Line IC50 (µM) MCF-7 (Breast) 0.46 ± 0.04 HCT116 (Colon) 0.39 ± 0.06 NCI-H460 (Lung) 0.57 ± 0.03 - Mechanisms of Action : The anticancer efficacy is hypothesized to be mediated through inhibition of key kinases involved in tumor growth and survival, such as Aurora-A kinase. The compound's ability to induce apoptosis in cancer cells has also been noted .
Anti-inflammatory Activity
Research has shown that similar sulfonamide derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- Cytokine Inhibition : Compounds structurally related to this oxazole derivative have demonstrated the ability to downregulate TNF-alpha and IL-6 levels in cellular models, indicating a potential role in managing inflammatory conditions .
Study 1: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds including derivatives of thieno[3,2-c]pyridine were screened against multicellular spheroids to assess their anticancer potential. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer types, suggesting that modifications on the thieno[3,2-c]pyridine core can enhance biological activity .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on a series of sulfonamide derivatives similar to our compound. It was found that substituents on the phenyl ring significantly influenced both anticancer and anti-inflammatory properties. This study highlighted the importance of electronic and steric factors in optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
